molecular formula C30H28N2O3 B11952568 2-((1,1'-Biphenyl)-4-yloxy)-N'-(4-((4-ME-benzyl)oxy)benzylidene)propanohydrazide CAS No. 880051-99-0

2-((1,1'-Biphenyl)-4-yloxy)-N'-(4-((4-ME-benzyl)oxy)benzylidene)propanohydrazide

Cat. No.: B11952568
CAS No.: 880051-99-0
M. Wt: 464.6 g/mol
InChI Key: QHTYCZADYUBRPW-AJBULDERSA-N
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Description

2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-((4-ME-benzyl)oxy)benzylidene)propanohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a biphenyl group, a propanohydrazide moiety, and a benzylidene group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-((4-ME-benzyl)oxy)benzylidene)propanohydrazide typically involves multiple steps:

    Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Introduction of the propanohydrazide moiety: This step involves the reaction of a suitable hydrazine derivative with a propanoic acid derivative under acidic or basic conditions.

    Formation of the benzylidene group: This is typically done through a condensation reaction between a benzaldehyde derivative and the hydrazide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-((4-ME-benzyl)oxy)benzylidene)propanohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted biphenyl or benzylidene derivatives.

Scientific Research Applications

2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-((4-ME-benzyl)oxy)benzylidene)propanohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-((4-ME-benzyl)oxy)benzylidene)propanohydrazide involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the hydrazide moiety can form hydrogen bonds with amino acid residues. This can lead to inhibition or activation of specific enzymes or receptors, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-benzylidene)propanohydrazide
  • 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-((4-ME-phenyl)oxy)benzylidene)propanohydrazide

Uniqueness

2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-((4-ME-benzyl)oxy)benzylidene)propanohydrazide is unique due to the presence of the 4-ME-benzyl group, which can enhance its interaction with specific molecular targets and improve its biological activity compared to similar compounds.

Properties

CAS No.

880051-99-0

Molecular Formula

C30H28N2O3

Molecular Weight

464.6 g/mol

IUPAC Name

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)propanamide

InChI

InChI=1S/C30H28N2O3/c1-22-8-10-25(11-9-22)21-34-28-16-12-24(13-17-28)20-31-32-30(33)23(2)35-29-18-14-27(15-19-29)26-6-4-3-5-7-26/h3-20,23H,21H2,1-2H3,(H,32,33)/b31-20+

InChI Key

QHTYCZADYUBRPW-AJBULDERSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C(C)OC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C(C)OC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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